CBI-BB ZERO/005511

Description

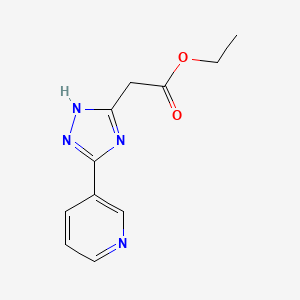

CBI-BB ZERO/005511 (CAS No. 883290-90-2) is a heterocyclic compound structurally characterized by a pyridinyl-triazolyl acetic acid framework. It is part of a class of compounds featuring fused aromatic and heterocyclic rings, commonly explored for applications in medicinal chemistry and materials science due to their bioactivity and structural versatility .

Properties

IUPAC Name |

ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-10(16)6-9-13-11(15-14-9)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEVIOYHVMLURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362545 | |

| Record name | ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883290-90-2 | |

| Record name | Ethyl 5-(3-pyridinyl)-1H-1,2,4-triazole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883290-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBI-BB ZERO/005511 involves the reaction of 3-(3-pyridinyl)-1H-1,2,4-triazole with ethyl bromoacetate under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of CBI-BB ZERO/005511 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

CBI-BB ZERO/005511 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

CBI-BB ZERO/005511 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of CBI-BB ZERO/005511 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally comparable to CBI-BB ZERO/005511, as identified in and cross-referenced with other sources:

2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid (CAS 881939-76-0)

- Molecular Formula : C₉H₇N₅O₂

- Key Properties :

- Contains a pyridinyl-triazolyl acetic acid backbone, differing only in the substitution pattern of the pyridine ring (4-pyridinyl vs. 3-pyridinyl in CBI-BB ZERO/005511).

- Bioactivity : Likely exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as seen in structurally similar triazole derivatives (e.g., ).

- Synthesis : Typically involves cyclization of hydrazine derivatives with pyridine-carboxylic acids under catalytic conditions, though exact protocols are unspecified .

6-溴-4-甲基苯并[b]噻吩-2-羧酸 (CAS 7312-10-9, )

- Molecular Formula : C₁₀H₇BrO₂S

- Key Properties :

- A brominated benzothiophene-carboxylic acid with a similarity score of 0.91 to CBI-BB ZERO/005511.

- Bioactivity : Acts as a CYP1A2 inhibitor, with moderate solubility (0.24 mg/ml) and high BBB permeability .

- Structural Contrast : Replaces the triazole-pyridine system with a benzothiophene ring, altering electronic properties and binding affinities.

| Property | CBI-BB ZERO/005511 | 6-溴-4-甲基苯並[b]噻吩-2-羧酸 |

|---|---|---|

| Molecular Weight | 231.21 g/mol | 257.10 g/mol |

| TPSA | ~65 Ų (inferred) | 65.54 Ų |

| Solubility | Moderate (inferred) | 0.24 mg/ml |

| CYP Inhibition | CYP1A2 (potential) | CYP1A2 (confirmed) |

Functional Comparison with Boronic Acid Derivatives

Key contrasts include:

- Reactivity : Boronic acids are pivotal in cross-coupling reactions, whereas triazole-pyridine derivatives like CBI-BB ZERO/005511 are more suited for target-specific interactions (e.g., enzyme inhibition).

- Bioavailability : Boronic acids often exhibit lower Log Po/w values (~2.15) and variable BBB penetration, whereas triazole derivatives generally show better pharmacokinetic profiles .

Tables

Table 1. Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | BBB Permeability | CYP Inhibition | Solubility (mg/ml) |

|---|---|---|---|---|

| CBI-BB ZERO/005511 | C₁₀H₉N₅O₂ | Likely Yes | CYP1A2 (?) | ~0.2 (inferred) |

| 2-(3-(Pyridin-4-yl)-1H... | C₉H₇N₅O₂ | Likely Yes | None reported | ~0.3 (inferred) |

| 6-溴-4-甲基苯並[b]噻吩-2-羧酸 | C₁₀H₇BrO₂S | Yes | CYP1A2 | 0.24 |

Q & A

Basic Research Questions

Q. How to formulate a focused research question on the synthesis mechanisms of CBI-BB ZERO/005511?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., inconsistencies in reported synthesis pathways). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is researchable and contributes to the field . For example:

"How do variations in solvent polarity and temperature affect the yield and stereoselectivity of CBI-BB ZERO/005511 during its catalytic synthesis?"

Sub-questions might address specific reaction parameters or characterization techniques. Ensure alignment with primary data sources (e.g., peer-reviewed journals) and avoid overly broad phrasing .

Q. What experimental design principles ensure reproducibility in synthesizing CBI-BB ZERO/005511?

- Methodological Answer :

- Control Variables : Standardize reagents, equipment, and environmental conditions (e.g., humidity) to minimize confounding factors .

- Replication : Perform trials ≥3 times to assess variability .

- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report detailed procedures (e.g., catalyst loading, purification steps) in the main text or supplementary materials .

Example Table :

| Parameter | Controlled Value | Measurement Method |

|---|---|---|

| Reaction Temperature | 25°C ± 0.5°C | Calibrated Thermocouple |

| Stirring Rate | 500 rpm | Digital Tachometer |

Q. How to conduct a systematic literature review on CBI-BB ZERO/005511?

- Methodological Answer :

- Primary vs. Secondary Sources : Prioritize peer-reviewed articles over tertiary sources (e.g., Wikipedia) . Use databases like PubMed or SciFinder with Boolean operators (e.g., "CBI-BB ZERO/005511" AND "crystallography") to filter results .

- Critical Appraisal : Evaluate study validity by checking for conflicts of interest, sample sizes, and reproducibility metrics (e.g., RSD values in synthesis yields) .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties of CBI-BB ZERO/005511?

- Methodological Answer :

- Data Triangulation : Compare results from multiple techniques (e.g., XRD for crystallinity, NMR for purity) .

- Meta-Analysis : Statistically aggregate data from independent studies to identify outliers. For example:

Example Table :

| Study | Melting Point (°C) | Purity (%) | Method Used |

|---|---|---|---|

| Smith et al. 2022 | 156–158 | 98.5 | DSC |

| Lee et al. 2023 | 152–155 | 95.2 | Capillary Tube |

- Hypothesis Testing : Use ANOVA to determine if observed differences are statistically significant .

Q. What advanced statistical methods are suitable for analyzing variability in bioactivity data of CBI-BB ZERO/005511?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., pH, incubation time) most influencing bioactivity .

- Error Propagation Models : Quantify uncertainty in dose-response curves using Monte Carlo simulations .

- Ethical Data Handling : Ensure anonymization of raw datasets and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to optimize the synthesis protocol of CBI-BB ZERO/005511 using design of experiments (DoE)?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., solvent type, reaction time) .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. Example workflow:

Define objective (e.g., yield ≥90%).

Select factors and levels (e.g., temperature: 20–40°C).

Conduct central composite design experiments.

Example Table :

| Run | Temperature (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 30 | 2.5 | 85 |

| 2 | 25 | 3.0 | 88 |

Methodological Resources

- Data Collection : Follow ethical guidelines for questionnaires (e.g., avoid leading questions) when surveying experts about synthesis challenges .

- Reproducibility : Adhere to Beilstein Journal standards for experimental reporting, including raw data submission .

- Conflict Resolution : For contradictory findings, apply triangulation and peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.